molecular formula C21H26N2O2 B5667697 (1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2E)-3-phenylprop-2-enoyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2E)-3-phenylprop-2-enoyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5667697
M. Wt: 338.4 g/mol
InChI Key: MCEKLLZMDGOLCS-CHOPQTOISA-N
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Description

Synthesis Analysis The synthesis of related bicyclic nonane derivatives often involves multi-step chemical processes. For example, the synthesis of 3,7-diazabicyclo[3.3.1]nonanes typically starts from basic bicyclic frameworks and introduces various functional groups through subsequent chemical reactions. These procedures might include enamine cyclization, reduction, and functional group transformation (Mitsuhashi & Shiotani, 1970).

Molecular Structure Analysis The structural analysis of similar compounds has been performed using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography. These studies provide information on the conformation and configuration of the molecules, which are crucial for understanding their chemical behavior and interaction with biological targets (Nikit-skaya et al., 1970).

Chemical Reactions and Properties Bicyclic nonanes and diazabicyclo nonanes undergo various chemical reactions, including cyclization, substitution, and conformational changes under different conditions. These reactions are significant for modifying the chemical structure and properties of the molecules for specific applications (Kuznetsov et al., 1990).

properties

IUPAC Name

(E)-1-[(1S,5R)-3-(cyclobutanecarbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-20(12-10-16-5-2-1-3-6-16)23-14-17-9-11-19(23)15-22(13-17)21(25)18-7-4-8-18/h1-3,5-6,10,12,17-19H,4,7-9,11,13-15H2/b12-10+/t17-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEKLLZMDGOLCS-CHOPQTOISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC3CCC(C2)N(C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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